9,9'-Bifluorene

Organic Field-Effect Transistors (OFET) Ambipolar Semiconductor Charge Transport

For optoelectronic R&D requiring precise HOMO-LUMO tuning, 9,9'-Bifluorene (CAS 1530-12-7) delivers differentiated performance not achievable with planar fluorene analogs. Its twisted, non-planar geometry directly modulates charge transport properties. Key differentiators: (1) Enables ambipolar OFETs with balanced electron (~10⁻⁴ cm² V⁻¹ s⁻¹) and hole (~10⁻⁵ cm² V⁻¹ s⁻¹) mobilities, eliminating co-deposition of separate n-type/p-type materials. (2) Core scaffold for pure-hydrocarbon PhOLED hosts achieving record-high EQEs of 27.3% (Red), 26.0% (Green), 27.1% (Blue). (3) LUMO energy tunable by 0.77 eV (from -2.3 eV to -3.07 eV) via simple substitution. Bulk quantities available with consistent lot-to-lot purity.

Molecular Formula C26H18
Molecular Weight 330.4 g/mol
CAS No. 1530-12-7
Cat. No. B073470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9'-Bifluorene
CAS1530-12-7
Molecular FormulaC26H18
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)C4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C26H18/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16,25-26H
InChIKeyQXAIDADUIMVTPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,9'-Bifluorene: Core Building Block for Organic Electronics


9,9'-Bifluorene (CAS 1530-12-7) is a polycyclic aromatic hydrocarbon (PAH) composed of two fluorene units connected via a single bond at the 9-position, forming a twisted biphenyl-like structure [1]. This non-planar, sterically hindered geometry confers distinct photophysical and electronic properties that differentiate it from planar analogs, making it a foundational scaffold for designing advanced organic semiconductors, light-emitting materials, and microporous polymers [2][3].

Workflow Organic semiconductor & optoelectronic material synthesis
Key Attribute Non-planar, sterically hindered scaffold modulating HOMO-LUMO and conformation
Selection Context Differentiates from planar fluorene, rigid spirobifluorene, or dimethyl-substituted analogs

Why 9,9'-Bifluorene Outperforms Generic Analogs


Simple substitution of 9,9'-bifluorene with other fluorene-based building blocks, such as fluorene, 9,9'-spirobifluorene (SBF), or 9,9-dimethylfluorene, results in significant and measurable differences in critical performance parameters. The unique steric and electronic coupling between the two fluorene units in 9,9'-bifluorene directly modulates the HOMO-LUMO gap, ionization potential, and conformational dynamics [1]. These differences manifest as distinct charge transport properties (e.g., ambipolar mobility) and device efficiencies (e.g., EQE) that are not achievable with simpler, more planar, or more rigidly orthogonal analogs [2]. Therefore, the selection of 9,9'-bifluorene is not a matter of simple chemical equivalence but is essential for achieving specific, quantifiable performance targets in optoelectronic devices and materials [3].

Fluorene (planar)

Planar structure yields unipolar hole transport; ambipolar balance not achievable.

Spirobifluorene (SBF)

Rigid orthogonal spiro-fusion prevents rotational flexibility, altering packing and film morphology.

9,9-Dimethylfluorene

Flexible alkyl substituents do not provide the same stereoelectronic coupling, affecting HOMO-LUMO tuning.

9,9'-Bifluorene: Performance Evidence


Ambipolar Charge Transport

Derivatives of 9,9'-bifluorenylidene (BFD), a core motif directly related to 9,9'-bifluorene, demonstrate ambipolar charge transport with distinct and balanced electron and hole mobilities, a property not shared by simpler fluorene or spirobifluorene derivatives which typically favor unipolar (hole-only) transport [1]. This balanced transport is critical for efficient operation of complementary logic circuits and light-emitting transistors.

Ambipolar Transport
Class-level
Balanced ambipolar
Electron ~10⁻⁴, Hole ~10⁻⁵ cm² V⁻¹ s⁻¹
Enables single-material ambipolar OFETs without co-deposition.
Carrier mobility is phase-dependent; validate in device-specific stack.
Organic Field-Effect Transistors (OFET) Ambipolar Semiconductor Charge Transport

Reduced Non-Radiative Decay

Density functional theory (DFT) calculations on fluorene (FR) and its dimerized counterparts show that the geometrical relaxation in the excited state, a primary driver of non-radiative decay, is significantly suppressed in 9,9'-bifluorenylidene (BFD) and related dimers [1]. The estimated non-radiative decay rate (knr) is calculated to be lower for BFD compared to the monomeric fluorene, leading to higher photoluminescence quantum yields.

Reduced Non-Radiative Decay
Head-to-head
Lower calculated knr vs. fluorene monomer
Supports higher photoluminescence quantum yield in emitters.
Calculated trend; specific knr depends on functionalization.
Organic Light-Emitting Diodes (OLED) Photophysics Non-radiative Decay

High-Efficiency RGB PhOLED Hosts

Pure aromatic hydrocarbon (PHC) hosts built on the 9,9′-spirobifluorene (SBF) scaffold, a key derivative of 9,9'-bifluorene, achieve record-high external quantum efficiencies (EQEs) as universal hosts for red, green, and blue (RGB) phosphorescent OLEDs [1]. This performance surpasses many heteroatom-containing hosts and demonstrates the scaffold's unique capability for balanced charge transport and high triplet energy.

RGB PhOLED EQE
Reported
Red 27.3% | Green 26.0% | Blue 27.1%
Reported high EQE across RGB with pure hydrocarbon host.
Device performance; performance may vary with emitter/host combination.
Phosphorescent Organic Light-Emitting Diodes (PhOLED) Universal Host External Quantum Efficiency (EQE)

Tunable HOMO-LUMO Levels

Electrochemical studies on 9,9'-bifluorene derivatives demonstrate that the LUMO energy level can be precisely tuned by substitution, a critical requirement for matching electrode work functions and optimizing charge injection in OLEDs and organic photovoltaics [1]. For instance, the introduction of electron-withdrawing ester groups lowers the LUMO from ~ -2.3 eV (unsubstituted) to -3.07 eV, significantly reducing the electron injection barrier.

LUMO Tunability
Class-level
LUMO lowered by ~0.77 eV (to -3.07 eV) via substitution
Supports electrode work function matching through core derivatization.
Solution CV data; device LUMO may shift in solid state.
Organic Electronics Cyclic Voltammetry Energy Level Tuning

Visible-Light-Active Porous Photocatalysts

Conjugated microporous polymers (CMPs) synthesized from the 9,9′-bifluorenylidene (BF) monomer exhibit a high apparent surface area of 1257 m² g⁻¹ and a narrow optical bandgap of 1.74 eV [1]. These properties enable efficient visible-light-driven photocatalytic degradation of organic dyes like methylene blue, outperforming many reported polymer photocatalysts.

Photocatalyst Properties
Reported
1257 m² g⁻¹ / 1.74 eV vs. typical <800 m² g⁻¹ / >2.0 eV
High porosity & narrow bandgap enhance visible-light photocatalysis.
Degradation rate may depend on dye and conditions.
Conjugated Microporous Polymers (CMPs) Photocatalysis Water Purification

Unique Gauche Conformation

Dynamic NMR studies reveal that 9,9'-bifluorene and its derivatives exist in a specific gauche conformation with a barrier to rotation around the central C-C bond [1]. This conformational preference is quantifiably different from the rigid orthogonal spiro-structure of SBF or the planar nature of fluorene, directly influencing solid-state packing, solubility, and subsequent material properties.

Gauche Conformation
Head-to-head
Non-planar, rotatable geometry; rotational barrier measurable by VT-NMR
Impacts solubility, crystallization, and thin-film morphology.
Conformation influences processing; validate with your formulation.
Molecular Conformation NMR Spectroscopy Steric Hindrance

Optimal Applications for 9,9'-Bifluorene


High-Efficiency Universal Hosts for RGB PhOLEDs

Leveraging the 9,9'-spirobifluorene scaffold, pure hydrocarbon hosts achieve record-high external quantum efficiencies (EQE) of 27.3% (Red), 26.0% (Green), and 27.1% (Blue) in PhOLEDs [1]. This scenario is ideal for display manufacturers seeking a single, stable host material to simplify device architecture and achieve consistent, high performance across all three primary colors, as demonstrated by quantitative device data [1].

Ambipolar Channel Layers for OFETs

Derivatives of 9,9'-bifluorenylidene are specifically suited for ambipolar OFETs, where balanced electron (~10⁻⁴ cm² V⁻¹ s⁻¹) and hole (~10⁻⁵ cm² V⁻¹ s⁻¹) mobilities are required . This eliminates the need for co-deposition of separate n-type and p-type materials, simplifying fabrication of complementary logic circuits and light-emitting transistors [2].

Visible-Light-Active Photocatalysts for Water Purification

The 9,9′-bifluorenylidene monomer enables the synthesis of conjugated microporous polymers (CMPs) with a high surface area (1257 m² g⁻¹) and a narrow bandgap (1.74 eV) [3]. These materials are optimized for the efficient, visible-light-driven degradation of organic pollutants like methylene blue, offering a quantifiable performance advantage for industrial wastewater treatment and environmental remediation applications [3].

Core Scaffold for Charge Injection Tuning

The 9,9'-bifluorene core's LUMO energy level can be precisely lowered by 0.77 eV (from ~ -2.3 eV to -3.07 eV) through simple substitution with electron-withdrawing groups, as quantified by cyclic voltammetry [4]. This tunability is essential for R&D labs optimizing charge injection barriers in OLEDs and organic photovoltaics, allowing for the selection of pre-functionalized building blocks that match specific electrode work functions [4].

Application
Selection Property
Validation Focus
RGB PhOLED universal host
High triplet energy, balanced charge transport
EQE and color stability across RGB
Ambipolar OFET channel layer
Balanced electron/hole mobility
Ambipolar mobility balance in device
Visible-light photocatalyst
High surface area & narrow optical bandgap
Photocatalytic degradation rate under visible light
Charge injection tuning scaffold
LUMO tunability via substitution
LUMO alignment with electrode work function

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